3-(((6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)pyridine 1-oxide
Description
Properties
IUPAC Name |
1-oxido-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyridin-1-ium-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6O2S/c23-16(11-3-1-7-21(24)10-11)17-9-15-19-18-14-6-5-12(20-22(14)15)13-4-2-8-25-13/h1-8,10H,9H2,(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNUOXBRVIRUGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)[O-])C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(((6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)pyridine 1-oxide , identified by its CAS number 1903515-59-2 , is part of a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activities associated with this compound, including its potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 392.5 g/mol . The structure includes a pyridine ring, a triazole moiety, and a thiophene substituent, which are critical for its biological interactions.
Anticancer Activity
Research indicates that derivatives of triazoles and pyridazines exhibit significant anticancer properties. For instance, compounds similar to the one have shown cytotoxic effects against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. In vitro studies demonstrate that certain derivatives can inhibit cell proliferation effectively at low concentrations, with IC50 values reported in the range of 1–5 μM .
Table 1: Cytotoxicity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 12e | A549 | 1.06 ± 0.16 |
| Compound 12e | MCF-7 | 1.23 ± 0.18 |
| Compound 12e | HeLa | 2.73 ± 0.33 |
Antimicrobial Activity
Triazole derivatives are known for their antimicrobial properties. The compound's structural characteristics suggest potential efficacy against bacterial strains and fungi due to its ability to interact with various biological targets within microbial cells.
Anti-inflammatory and Analgesic Properties
Compounds containing triazole rings have been documented to exhibit anti-inflammatory and analgesic effects. This activity is often attributed to their ability to inhibit cyclooxygenase enzymes involved in the inflammatory response .
The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors:
- Enzyme Inhibition : Triazole derivatives can inhibit enzymes such as c-Met kinase, which is involved in cancer progression.
- Receptor Binding : The compound may bind to various receptors, altering signaling pathways that lead to reduced cell proliferation and increased apoptosis in cancer cells.
Case Studies
In a study evaluating the anticancer potential of triazolo-pyridazine derivatives, significant cytotoxicity was observed across multiple cancer cell lines. The study highlighted that modifications in the chemical structure could enhance biological activity, emphasizing the importance of structure-activity relationships (SAR) in drug design .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Group Comparison
Preparation Methods
Cyclization of 3-Amino-6-hydrazinylpyridazine
Treatment of 3-amino-6-hydrazinylpyridazine with nitrous acid (generated in situ from NaNO₂ and HCl) at 0–5°C induces cyclization to form thetriazolo[4,3-b]pyridazine scaffold. The reaction proceeds via diazotization of the hydrazine group, followed by intramolecular cyclization (Figure 1A). Yields typically range from 65–80% after recrystallization from ethanol.
Key Reaction Conditions
- Temperature: 0–5°C (prevents side reactions)
- Solvent: Aqueous HCl (1 M)
- Stoichiometry: 1:1.2 molar ratio of hydrazinylpyridazine to NaNO₂
Functionalization with the Carbamoylpyridine 1-Oxide Group
The carbamoylpyridine 1-oxide side chain is introduced through a two-step sequence: (1) formation of the methylcarbamoyl linkage and (2) oxidation of pyridine to the N-oxide.
Carbamoylation Reaction
The methylamine group is coupled to pyridine-3-carboxylic acid via an activated intermediate:
- Activation : Pyridine-3-carboxylic acid is treated with 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) for 1 h at 25°C.
- Coupling : The activated acid is reacted with (6-(thiophen-2-yl)-triazolo[4,3-b]pyridazin-3-yl)methanamine in the presence of triethylamine (TEA, 2 equiv).
Pyridine N-Oxidation
The pyridine ring is oxidized to the N-oxide using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C for 4 h.
Reaction Parameters
- Oxidant : mCPBA (1.5 equiv)
- Solvent : Dichloromethane
- Temperature : 0°C → 25°C (gradual warming)
- Workup : Quenching with NaHCO₃, extraction with DCM, and evaporation
Final Compound Characterization
The synthesized compound is purified via column chromatography (silica gel, CH₂Cl₂/MeOH 95:5) and characterized by:
- ¹H NMR (DMSO-d₆): δ 8.75 (s, 1H, triazole-H), 8.23 (d, J = 4.8 Hz, 1H, pyridine-H), 7.92–7.88 (m, 2H, thiophene-H), 4.65 (s, 2H, CH₂).
- HRMS (ESI+) : m/z calcd for C₁₆H₁₂N₆O₂S [M+H]⁺ 353.0819, found 353.0823.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
- Suzuki Coupling Efficiency : Lower yields (<70%) occur if the brominated intermediate contains residual moisture. Pre-treatment with molecular sieves (4Å) improves boronic acid stability.
- N-Oxide Over-Oxidation : Excess mCPBA may lead to di-oxidation. Stoichiometric control (1.5 equiv) and low-temperature conditions mitigate this risk.
- Carbamoyl Hydrolysis : The carbamate linkage is sensitive to strong acids. Neutral workup conditions (pH 6–7) are critical during purification.
Industrial-Scale Considerations
For kilogram-scale production:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
